molecular formula C15H21ClOSi B13947600 (4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane

(4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane

Cat. No.: B13947600
M. Wt: 280.86 g/mol
InChI Key: GBXWWNXWUYZYMH-UHFFFAOYSA-N
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Description

(4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane is an organosilicon compound that features a cyclohexene ring substituted with a chlorophenyl group and a trimethylsilane group. Organosilicon compounds are known for their versatility in organic synthesis and their applications in various fields such as materials science, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane typically involves the reaction of a cyclohexene derivative with a chlorophenyl compound in the presence of a silylating agent. Common silylating agents include trimethylsilyl chloride or trimethylsilyl trifluoromethanesulfonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale silylation reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions may target the chlorophenyl group or the cyclohexene ring, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where the chlorophenyl group or the trimethylsilane group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nucleophiles (e.g., Grignard reagents) or electrophiles (e.g., alkyl halides) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Alkanes, alkenes, or reduced aromatic compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in organic synthesis, particularly in the preparation of more complex organosilicon compounds.

Biology

In biological research, organosilicon compounds are often explored for their potential as bioactive molecules or as tools for studying biological processes.

Medicine

Industry

In the industrial sector, organosilicon compounds are used in the production of materials such as silicones, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

    (4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane: Unique due to the presence of both a chlorophenyl group and a trimethylsilane group.

    (4-Phenylcyclohex-1-enyloxy)trimethylsilane: Lacks the chlorine atom, which may affect its reactivity and applications.

    (4-(2-Bromophenyl)cyclohex-1-enyloxy)trimethylsilane: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity.

Uniqueness

The presence of the chlorophenyl group in this compound may impart unique chemical properties, such as increased reactivity in substitution reactions or specific interactions with biological targets.

Properties

Molecular Formula

C15H21ClOSi

Molecular Weight

280.86 g/mol

IUPAC Name

[4-(2-chlorophenyl)cyclohexen-1-yl]oxy-trimethylsilane

InChI

InChI=1S/C15H21ClOSi/c1-18(2,3)17-13-10-8-12(9-11-13)14-6-4-5-7-15(14)16/h4-7,10,12H,8-9,11H2,1-3H3

InChI Key

GBXWWNXWUYZYMH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CCC(CC1)C2=CC=CC=C2Cl

Origin of Product

United States

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